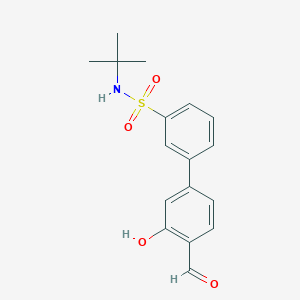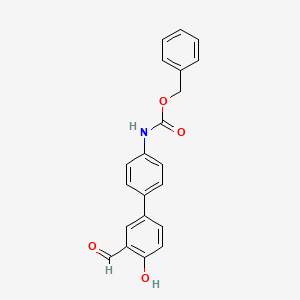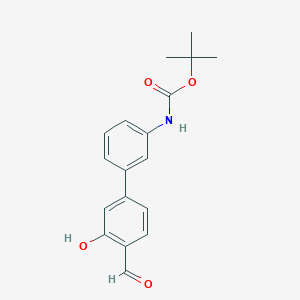
5-(3-BOC-Aminophenyl)-2-formylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-BOC-Aminophenyl)-2-formylphenol, 95% (5-BOC-AP-2FP) is an organic compound that is used in a variety of scientific and industrial applications. It is a colorless solid with a melting point of 159-161 °C and a boiling point of 286-288 °C. 5-BOC-AP-2FP is a highly versatile compound, with a wide range of potential applications in the field of organic synthesis. It has been used as a starting material in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of a variety of materials, including polymers, dyes, and catalysts.
Mechanism of Action
5-(3-BOC-Aminophenyl)-2-formylphenol, 95% is an organic compound that undergoes a variety of chemical reactions. The most common reaction is the nitro-aldol reaction, which involves the formation of a nitro-aldehyde from the reaction of a nitro compound with an aldehyde. The nitro-aldehyde then undergoes a condensation reaction with a formylphenol to form 5-(3-BOC-Aminophenyl)-2-formylphenol, 95%. This reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide.
Biochemical and Physiological Effects
5-(3-BOC-Aminophenyl)-2-formylphenol, 95% has a wide range of effects on biochemical and physiological processes. It has been shown to inhibit the growth of a variety of bacteria, including Escherichia coli and Staphylococcus aureus. It has also been shown to inhibit the growth of a variety of fungi, including Candida albicans and Aspergillus niger. In addition, it has been shown to possess anti-inflammatory and anti-cancer activities.
Advantages and Limitations for Lab Experiments
5-(3-BOC-Aminophenyl)-2-formylphenol, 95% is a highly versatile compound, with a wide range of potential applications in the field of organic synthesis. Its advantages include its low cost, high purity, and easy availability. In addition, it is relatively stable and can be stored for long periods of time. Its main limitation is its relatively low solubility in water, which may limit its use in certain applications.
Future Directions
The potential applications of 5-(3-BOC-Aminophenyl)-2-formylphenol, 95% are vast and continue to expand as new research is conducted. Future research may focus on the synthesis of new compounds using 5-(3-BOC-Aminophenyl)-2-formylphenol, 95% as a starting material. In addition, further research may focus on the use of 5-(3-BOC-Aminophenyl)-2-formylphenol, 95% in the synthesis of materials for use in medical and industrial applications. Finally, research may focus on the use of 5-(3-BOC-Aminophenyl)-2-formylphenol, 95% in the synthesis of novel drugs and agrochemicals.
Synthesis Methods
5-(3-BOC-Aminophenyl)-2-formylphenol, 95% can be synthesized using a variety of methods. The most commonly used method involves the reaction of 3-bromo-4-nitrobenzaldehyde with 2-formylphenol in the presence of a base. The reaction is carried out in an organic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at a temperature of 60-80 °C for 12-24 hours. The product is then isolated by filtration and purified by recrystallization.
Scientific Research Applications
5-(3-BOC-Aminophenyl)-2-formylphenol, 95% has a wide range of applications in scientific research. It has been used as a starting material in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of a variety of materials, including polymers, dyes, and catalysts. In addition, it has been used in the synthesis of a variety of biologically active compounds, including antibiotics, antimicrobial agents, and anti-cancer agents.
properties
IUPAC Name |
tert-butyl N-[3-(4-formyl-3-hydroxyphenyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-15-6-4-5-12(9-15)13-7-8-14(11-20)16(21)10-13/h4-11,21H,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKYOKNVGYFWRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)C=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-BOC-Aminophenyl)-2-formylphenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Formyl-6-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6379136.png)

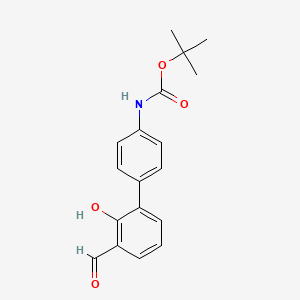
![2-Formyl-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379154.png)
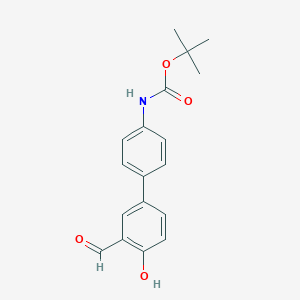
![2-Formyl-6-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379167.png)
![2-Formyl-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379179.png)
![2-Formyl-6-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379186.png)
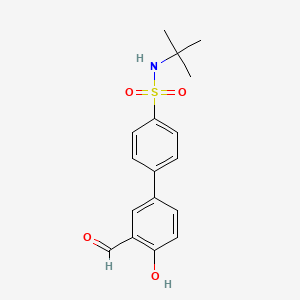
![2-Formyl-5-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379211.png)
